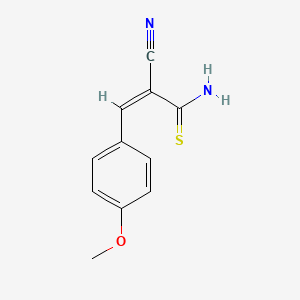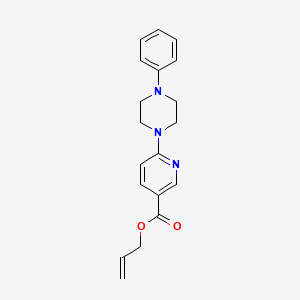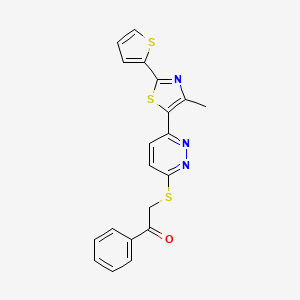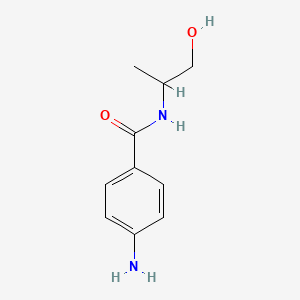![molecular formula C19H22FN5S2 B2505135 2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-41-7](/img/structure/B2505135.png)
2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential chemotherapeutic properties. These compounds typically contain a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a triazole ring, a five-membered ring containing three nitrogen atoms, which is often found in pharmaceuticals due to its range of biological activities.
Synthesis Analysis
The synthesis of related compounds involves the alkylation of triazole-thione derivatives with various alkyl halides and other reagents to afford S-substituted triazoles. For example, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with different reagents leads to a series of novel derivatives, some of which can undergo further cyclization and condensation reactions to yield complex structures with potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, which provides information about the crystal system, space group, and geometrical parameters. For instance, a related compound with a pyrido[4,3-d]pyrimidine core was found to have its pyridine and pyrimidine rings almost coplanar, indicating a certain rigidity in the structure that could influence its interaction with biological targets .
Chemical Reactions Analysis
Compounds in this family can undergo various chemical reactions, including nucleophilic substitution and addition reactions with C-nucleophiles. These reactions can lead to the formation of new derivatives with different substituents on the triazole or pyrimidine rings, which can significantly alter the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational spectra, can be studied using FT-IR and FT-Raman spectroscopy. Theoretical calculations, including density functional theory (DFT), can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the nonlinear optical properties. Molecular electrostatic potential (MEP) analysis can reveal the reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the compound's reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds, such as Voriconazole, a broad-spectrum triazole antifungal agent, demonstrates the complexity involved in synthesizing compounds with triazole and pyrimidine structures. The synthesis involves setting the relative stereochemistry through specific reactions and optimizing the process for better yield and diastereoselection. Such studies highlight the intricate chemistry and process development required to synthesize complex molecules (Butters et al., 2001).
Structural Analysis and Molecular Interactions
Research on 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid explores its crystal structure in different environments, providing insights into the molecular architecture and potential biological activity. The analysis shows how different solvates can lead to varied three-dimensional supramolecular architectures, which can influence the compound's reactivity and interaction with biological targets (Canfora et al., 2010).
Catalytic Synthesis and Applications
The catalyst- and solvent-free synthesis of compounds involving triazole and pyrimidine structures, such as the preparation of benzamide derivatives through microwave-assisted Fries rearrangement, represents a step forward in green chemistry. This approach minimizes hazardous waste and simplifies the synthesis process, showcasing the potential for efficient and environmentally friendly synthesis methods (Moreno-Fuquen et al., 2019).
Photophysical Properties and Applications
Studies on iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, including pyrimidine structures, provide insights into their photophysical properties. These complexes exhibit solvatochromic behavior and photoluminescence, making them potential candidates for use in light-emitting devices and as sensors. The variation in emission color and quantum yields under different conditions highlights the versatility of these compounds for various applications (Constable et al., 2014).
Propiedades
IUPAC Name |
2-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5S2/c1-4-5-10-26-19-24-23-17(25(19)16-8-6-15(20)7-9-16)12-27-18-21-13(2)11-14(3)22-18/h6-9,11H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQANLDNMCVBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)


![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)
![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)


![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)